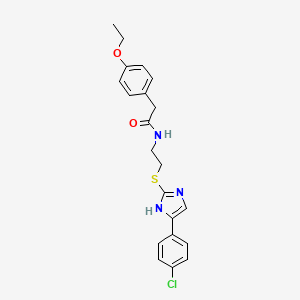
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, which share a structural similarity with the mentioned compound in terms of having chloro and acetamide functional groups, reveals insights into their metabolism. A study by Coleman et al. (2000) focused on the metabolism of various chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological profiles of these compounds, which could also be relevant for assessing related compounds like the one (Coleman, Linderman, Hodgson, & Rose, 2000).
Anticonvulsant Activity of Imidazole Derivatives
Another study by Aktürk et al. (2002) investigated the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives. This research highlights the potential of imidazole-containing compounds for medical applications, specifically in treating seizures. Given the imidazole moiety present in the compound of interest, findings from this study may suggest possible research directions for neurological applications (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives by Chkirate et al. (2019) demonstrated the synthesis of novel Co(II) and Cu(II) coordination complexes and their significant antioxidant activity. Such studies underscore the potential of acetamide derivatives in synthesizing coordination complexes with possible therapeutic applications, especially as antioxidants (Chkirate, Fettach, Karrouchi, et al., 2019).
Synthesis of Thiazoles and Their Antimicrobial Activities
Research into the synthesis of thiazoles and their fused derivatives by Wardkhan et al. (2008) explored their antimicrobial activities. This study highlights the diverse biological activities of compounds containing thiazole units, suggesting that exploring similar functionalities in compounds like the specified acetamide derivative could yield compounds with antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).
properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-27-18-9-3-15(4-10-18)13-20(26)23-11-12-28-21-24-14-19(25-21)16-5-7-17(22)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDMVZAWYQLVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

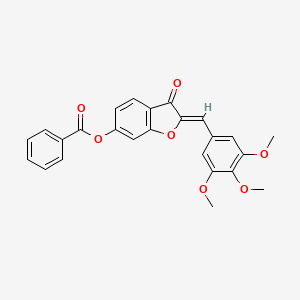


![8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2433695.png)
![2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2433696.png)
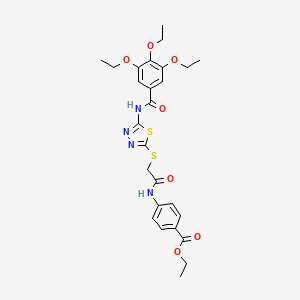

![4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2433700.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2433704.png)
![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2433705.png)
![N-(3-bromophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2433706.png)
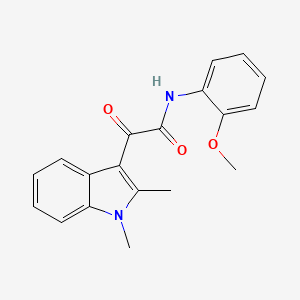
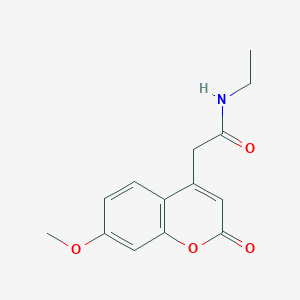
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)